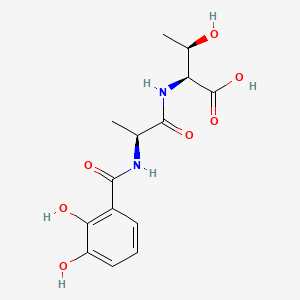

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine

Description

Properties

CAS No. |

88167-28-6 |

|---|---|

Molecular Formula |

C14H18N2O7 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H18N2O7/c1-6(12(20)16-10(7(2)17)14(22)23)15-13(21)8-4-3-5-9(18)11(8)19/h3-7,10,17-19H,1-2H3,(H,15,21)(H,16,20)(H,22,23)/t6-,7+,10-/m0/s1 |

InChI Key |

XVYSGUYPIMZAAK-PJKMHFRUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)C1=C(C(=CC=C1)O)O)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1=C(C(=CC=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Functional Groups

The synthesis begins with orthogonal protection of reactive sites:

- 2,3-Dihydroxybenzoic acid (DHB) : Benzyl ethers or acetyl groups protect the phenolic hydroxyls. For example, treatment with benzyl bromide in alkaline conditions yields 2,3-bis(benzyloxy)benzoic acid.

- L-Threonine : The hydroxyl group is protected as a tert-butyl ether (t-Bu), while the amino group is masked with a fluorenylmethyloxycarbonyl (Fmoc) group.

- L-Alanine : The amino group is typically protected with Boc (tert-butyloxycarbonyl).

Dipeptide Formation (L-Alanyl-L-threonine)

The protected L-alanine is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Coupling with Fmoc-L-threonine(t-Bu)-OH proceeds at 0–5°C for 4–6 hours, achieving yields of 85–92%. Deprotection of the Fmoc group with piperidine (20% in DMF) furnishes the free amine for subsequent acylation.

Acylation with 2,3-Dihydroxybenzoyl Chloride

The DHB moiety is activated as an acid chloride:

- 2,3-Bis(benzyloxy)benzoic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C, 2 h) to form the acyl chloride.

- The dipeptide’s N-terminus is acylated in anhydrous dichloromethane (DCM) with N-methylmorpholine (NMM) as a base. Reaction completion (monitored by TLC) typically requires 12–16 hours at 25°C.

Global Deprotection

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol removes benzyl groups from the DHB moiety, while trifluoroacetic acid (TFA) cleaves the t-Bu and Boc protections. Final purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) yields the target compound in 62–68% overall yield.

Enzymatic Synthesis Using Nonribosomal Peptide Synthetase (NRPS) Mimetics

Adenylation Domain-Mediated Activation

The stand-alone adenylation domain DhbE from Bacillus subtilis activates 2,3-dihydroxybenzoic acid (DHB) as an adenylate (DHB-AMP). Key steps include:

- DHB activation : DhbE, ATP, and Mg²⁺ form DHB-AMP, releasing pyrophosphate.

- Thiolation : The phosphopantetheinyl transferase Sfp loads DHB onto a peptidyl carrier protein (PCP).

- Peptide bond formation : The dipeptide L-alanyl-L-threonine, synthesized separately via ribosomal or chemical methods, is conjugated to DHB-S-PCP using a condensation domain.

Biocatalytic Advantages

- Stereoselectivity : NRPS systems avoid racemization, preserving L-configuration.

- Yield : In vitro reconstitution achieves 40–55% conversion, though scalability remains challenging.

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization

A Wang resin preloaded with Fmoc-L-threonine(t-Bu)-OH serves as the solid support. Sequential deprotection (piperidine) and coupling (HBTU/DIPEA) with Fmoc-L-alanine-OH build the dipeptide.

On-Resin Acylation

After dipeptide assembly, the N-terminal Fmoc group is removed, and the resin-bound amine reacts with preactivated DHB (using HATU and HOAt in DMF). Reaction efficiency exceeds 90% under microwave assistance (50°C, 30 min).

Cleavage and Purification

Treatment with TFA/H₂O/TIPS (95:2.5:2.5) liberates the peptide from the resin. Lyophilization followed by HPLC purification affords the product in 70–75% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 62–68 | ≥95 | Risk of racemization | High |

| Enzymatic Synthesis | 40–55 | ≥90 | Preserved | Low |

| SPPS | 70–75 | ≥98 | Preserved | Moderate |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxyl groups in the catechol ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced catechol derivatives, and substituted catechol compounds.

Scientific Research Applications

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: The compound is studied for its role in microbial iron acquisition and its potential as an antimicrobial agent.

Medicine: Research is being conducted on its potential use in drug delivery systems, particularly for targeting iron-dependent pathogens.

Industry: It is used in the development of biosensors for detecting iron levels in various samples.

Mechanism of Action

The primary mechanism of action of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine involves its ability to chelate iron. The catechol moiety forms strong complexes with ferric ions (Fe3+), facilitating the transport and utilization of iron in biological systems. This chelation process is crucial for microorganisms that rely on siderophores to acquire iron from their environment. The compound’s ability to bind iron also makes it a potential candidate for therapeutic applications, such as targeting iron-dependent pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity of DHBA-Ala-Thr is highly dependent on the 2,3-dihydroxybenzoyl group and the L-alanyl-L-threonine sequence . Below is a comparative analysis of structurally related compounds:

Key Structural Determinants of Activity

- Catechol Moiety :

The 2,3-dihydroxybenzoyl group is indispensable for metal coordination and enzyme inhibition. Substitution with 3,4-dihydroxybenzoyl (e.g., 3,4-DHB-Ala-Thr) abolishes LAP inhibition, highlighting the positional sensitivity of hydroxyl groups . - Amino Acid Sequence: The L-Ala-L-Thr sequence in DHBA-Ala-Thr optimizes binding to LAP’s active site. Reversing the sequence (L-Thr-L-Ala) reduces activity 5-fold, indicating steric or electronic constraints . In Benarthin, replacing alanine with arginine shifts target specificity to PG-peptidase, demonstrating how residue substitution diversifies enzyme targeting .

- Functional Roles :

Mechanistic Insights

- Enzyme Inhibition: DHBA-Ala-Thr forms a ternary complex with LAP’s zinc ions via its catechol and carboxylate groups, blocking substrate access. Analogues with modified DHB (e.g., monohydroxy or methylated derivatives) show reduced binding affinity .

- Siderophore Activity: Bacillibactin and enterobactin derivatives use trimeric DHB-peptide structures to scavenge iron, a mechanism absent in DHBA-Ala-Thr due to its monomeric dipeptide design .

Biological Activity

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N1O4

- Molecular Weight : 239.25 g/mol

- CAS Number : 88167-28-6

The biological activity of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is attributed to its interaction with specific cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial siderophore synthesis, which is crucial for bacterial iron acquisition and virulence .

- Antimicrobial Properties : It exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Antimicrobial Activity

Research indicates that (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine possesses significant antimicrobial properties against various pathogens. A systematic screening revealed its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival . In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine showed:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Study 2: Anticancer Potential

In a study assessing the anticancer potential:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : The compound reduced cell viability by approximately 50% at a concentration of 100 µg/mL after 48 hours of treatment .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine | Moderate to High | Moderate |

| Standard Antibiotics | High | Low |

| Chemotherapeutic Agents | Low | High |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine in laboratory settings?

- Methodological Answer : Synthesis typically involves peptide coupling of L-alanyl-L-threonine with 2,3-dihydroxybenzoic acid (DHB) using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions. Protecting groups (e.g., benzyl or tert-butyl) are critical for the phenolic hydroxyl groups of DHB to prevent undesired side reactions . Post-synthesis, deprotection and purification via reversed-phase HPLC or ion-exchange chromatography are required. Acetylation reactions (e.g., using acetic anhydride/pyridine) can stabilize the compound for characterization .

Q. Which analytical techniques are most effective for detecting and quantifying (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine in complex biological matrices?

- Methodological Answer : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is essential for molecular formula confirmation (e.g., [M+H]+ ion analysis). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, resolves structural features like the 2,3-dihydroxybenzoyl moiety and peptide backbone. For quantification in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures sensitivity and specificity .

Q. What role does the 2,3-dihydroxybenzoyl moiety play in the biological activity of this compound?

- Methodological Answer : The 2,3-dihydroxybenzoyl group acts as a catechol ligand, enabling high-affinity iron(III) chelation. This property is critical in microbial siderophore systems, where the compound facilitates iron uptake under iron-limited conditions. Competitive binding assays using Fe(III)-CAS (chrome azurol S) or spectrophotometric titration can quantify iron-binding efficiency .

Advanced Research Questions

Q. How do biosynthetic pathways for catechol-containing siderophores inform the production of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine in microbial systems?

- Methodological Answer : In bacteria like Azotobacter vinelandii and Streptomyces varsoviensis, non-ribosomal peptide synthetases (NRPSs) assemble siderophores by coupling DHB to peptide backbones. Gene knockout studies (e.g., entE or dhb operon deletions) combined with LC-MS metabolite profiling reveal pathway intermediates. Isotope feeding experiments (e.g., 13C-labeled precursors) trace biosynthetic flux .

Q. What experimental approaches resolve conflicting data regarding the iron-chelating efficiency of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine compared to structurally similar siderophores?

- Methodological Answer : Comparative assays under standardized pH and ionic strength conditions are critical. For example:

- UV-Vis spectroscopy measures Fe(III)-ligand charge-transfer bands.

- Ferrozine competition assays quantify iron release kinetics.

- Growth rescue experiments in iron-deficient bacterial strains (e.g., Bacillus subtilis B1044) compare bioactivity across analogs .

Q. What strategies optimize the stability of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine during long-term biochemical assays?

- Methodological Answer : Stability is enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.